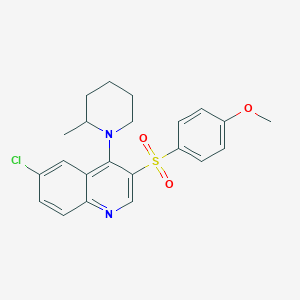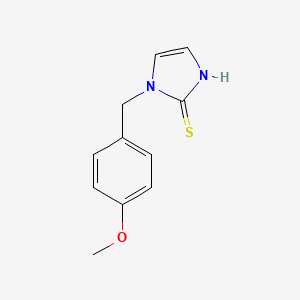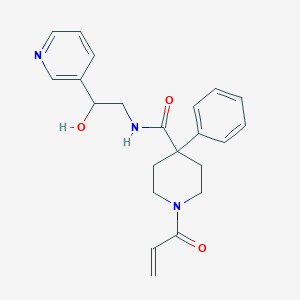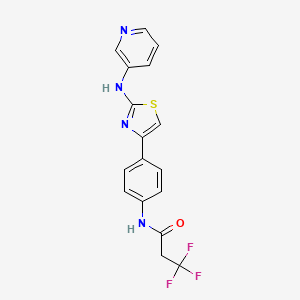
6-Chloro-3-((4-methoxyphenyl)sulfonyl)-4-(2-methylpiperidin-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-((4-methoxyphenyl)sulfonyl)-4-(2-methylpiperidin-1-yl)quinoline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as GSK369796 and has been found to exhibit a range of biochemical and physiological effects.
科学的研究の応用
Green Synthesis and Antibacterial Activity
Research into novel quinoxaline derivatives, closely related to the specified compound, highlighted efficient synthesis methods and evaluated antibacterial activities. A study demonstrated the synthesis of different quinoxalines through reactions involving o-phenylene diamine and 2-bromoacetophenones, leading to quinoxaline sulfonamides with significant antibacterial activities against Staphylococcus spp. and Escherichia coli bacteria (Alavi, Mosslemin, Mohebat, & Massah, 2017).
Molecular Structure and Synthetic Routes
The synthesis of isothiazoloquinolone derivatives showcased the production of compounds with broad-spectrum antibacterial properties, effective against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA). This research provided insights into synthetic methods free from chromatographic purification, suitable for large-scale synthesis (Hashimoto et al., 2007).
Fluorescence and Quantum Chemical Investigations
Another study focused on the synthesis and crystallization of new quinoline derivatives starting from eugenol, revealing their fluorescent properties which are pH-dependent. The fluorescence intensity was notably affected by the presence of Zn2+ ions, suggesting potential applications in fluorescence-based sensing (Le et al., 2020).
Antimicrobial and Antimalarial Agents
Quinoline-based 1,2,3-triazoles were synthesized and exhibited promising antimicrobial and antimalarial activities. The research emphasized the synthetic route from commercially available precursors to the final compounds, highlighting their structural elucidation and biological activity screenings (Parthasaradhi et al., 2015).
Antituberculosis Agents
Research on quinoxaline-2-carboxylate 1,4-dioxide derivatives evaluated their antituberculosis activity, demonstrating the impact of substituents on the quinoxaline nucleus on in vitro activity. Some compounds were active against drug-resistant strains of M. tuberculosis, presenting a promising lead for new antituberculosis agents (Jaso et al., 2005).
特性
IUPAC Name |
6-chloro-3-(4-methoxyphenyl)sulfonyl-4-(2-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3S/c1-15-5-3-4-12-25(15)22-19-13-16(23)6-11-20(19)24-14-21(22)29(26,27)18-9-7-17(28-2)8-10-18/h6-11,13-15H,3-5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWLNIKOJZUWLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2515892.png)

![1-{[(cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2515898.png)
![1-benzyl-3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2515899.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2515900.png)
![2-(Furan-2-yl)-5-((4-hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2515901.png)
![Ethyl 4-((4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2515902.png)
![2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)-N-mesitylacetamide](/img/structure/B2515903.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromopyridin-3-yl)methanone](/img/structure/B2515904.png)
![N-(4-isopropylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2515905.png)



![Methyl 4-azaspiro[2.4]heptane-7-carboxylate;hydrochloride](/img/structure/B2515911.png)